N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

CYP3A4 inhibition pharmacoenhancer recombinant enzyme assay

Cobicistat (921465-88-5) is the definitive CYP3A4 inhibitor for pharmacokinetic enhancement studies where data integrity is paramount. Unlike ritonavir, it is completely devoid of HIV-1 protease inhibitory activity (IC50 > 30 µM vs. ritonavir Ki ≈ 0.015 µM), eliminating confounding antiviral pressure in co‑administration assays. It lacks enzyme‑inducing properties (no PXR‑mediated CYP1A2/2B6/2C9/2C19/UGT induction), delivering accurate DDI predictions and cleaner reaction phenotyping. With >100‑fold selectivity over other CYPs and no steroidogenic off‑targets (unlike ketoconazole), cobicistat is the optimal probe for MATE1 transporter studies (IC50 = 0.99 µM) and CYP3A substrate validation. Recommended use: 0.5–5 µM in vitro; 150 mg oral in clinical protocols. Solubility‑compatible vehicle: DMSO ≤0.1% or PEG‑300 formulations.

Molecular Formula C20H19FN4O2S
Molecular Weight 398.46
CAS No. 921465-88-5
Cat. No. B2363158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921465-88-5
Molecular FormulaC20H19FN4O2S
Molecular Weight398.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
InChIInChI=1S/C20H19FN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
InChIKeyKHCPSTLXBQVXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-88-5): Chemical Identity, Pharmacological Class, and Procurement Baseline


N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-88-5; molecular formula C₂₀H₁₉FN₄O₂S; molecular weight 398.46 g/mol) is a synthetic thiazole–urea–acetamide derivative that functions as a potent and selective cytochrome P450 3A (CYP3A) inhibitor. Designated by the MeSH thesaurus as a carbamate and thiazole derivative used as a pharmacokinetic enhancer for anti‑HIV agents [1], this compound corresponds to the active pharmaceutical ingredient cobicistat (also registered under CAS 1004316-88-4 for the drug substance). It is employed clinically to boost systemic exposure of co‑administered CYP3A‑substrate antiretrovirals, including atazanavir, darunavir and elvitegravir, by inhibiting both intestinal and hepatic CYP3A4‑mediated metabolism [2]. The compound is devoid of intrinsic anti‑HIV activity, distinguishing it from earlier‑generation pharmacoenhancers that retain antiviral pharmacology .

Why Generic Substitution Fails for N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: The In‑Class Differentiation Problem


CYP3A inhibitors as a class span a wide pharmacodynamic and toxicological spectrum, and assuming functional interchangeability among ritonavir, ketoconazole, itraconazole, clarithromycin, and this compound introduces quantifiable errors in experimental design and clinical risk projection. Published head‑to‑head data demonstrate that cobicistat (CAS 921465-88-5) inhibits recombinant CYP3A4 with an IC₅₀ of 0.24 μM, equipotent to ritonavir (IC₅₀ = 0.22 μM) [1], yet it is completely devoid of HIV‑1 protease inhibitory activity (IC₅₀ > 30 μM), whereas ritonavir retains potent antiviral activity . Furthermore, ritonavir induces CYP1A2, CYP2B6, CYP2C9, CYP2C19, and UGT enzymes, while pharmacoenhancer‑dose cobicistat lacks enzyme‑inducing properties entirely [2]. These fundamental differences in off‑target pharmacology, induction potential, and transporter inhibition mean that substituting an in‑class analog without verifying these specific parameters will invalidate pharmacokinetic boosting models, confound drug–drug interaction predictions, and compromise the reproducibility of experimental outcomes.

Product‑Specific Quantitative Evidence Guide: N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide vs. Closest Comparators


CYP3A4 Inhibitory Potency: Cobicistat (CAS 921465-88-5) vs. Ritonavir – Equipotent Inhibition with Mechanistic Distinctions

In a direct head‑to‑head comparison using recombinant human CYP3A4, cobicistat (CAS 921465-88-5) inhibited the enzyme with an IC₅₀ of 0.24 μM, statistically equipotent to ritonavir (IC₅₀ = 0.22 μM) [1]. Despite comparable functional potency, the binding affinity (Kd) of cobicistat was 2‑fold lower (0.030 μM vs. 0.015 μM for ritonavir) and the heme‑binding rate was 2‑fold slower (0.72 s⁻¹ vs. 1.44 s⁻¹), as determined by stopped‑flow spectroscopy. The 2.5 Å crystal structure (PDB deposition) revealed that the morpholine moiety of cobicistat sterically clashes with the F–F′ connecting fragment, preventing the H‑bond with active‑site residue S119 that stabilizes the ritonavir–CYP3A4 complex [1]. In human liver microsomes using midazolam as a probe substrate, a separate study reported IC₅₀ values of 0.032 μM for cobicistat and 0.014 μM for ritonavir, with both drugs exhibiting mechanism‑based (time‑dependent) inhibition components [2].

CYP3A4 inhibition pharmacoenhancer recombinant enzyme assay

Absence of HIV‑1 Antiviral Activity: Cobicistat vs. Ritonavir – A Critical Selectivity Differentiator

Cobicistat (CAS 921465-88-5) is completely devoid of anti‑HIV activity. In biochemical assays, cobicistat showed no inhibition of HIV‑1 protease at concentrations up to 30 μM (IC₅₀ > 30 μM) . In a multicycle 5‑day MT‑2 HIV‑1 infection assay, it produced no suppression of viral replication (EC₅₀ > 30 μM) . In stark contrast, ritonavir was originally developed and approved as an HIV‑1 protease inhibitor with a Ki of approximately 0.015 μM against the viral enzyme and robust antiviral potency in cell‑based assays [1]. This fundamental pharmacological divergence means that when ritonavir is used as a pharmacoenhancer, it simultaneously exerts antiviral pressure that can select for HIV‑1 protease resistance mutations, whereas cobicistat provides CYP3A boosting without imposing any selective antiviral pressure [2].

HIV-1 protease antiviral activity MT-2 infection assay

CYP Enzyme Induction Profile: Cobicistat Lacks the Broad Induction Liability of Ritonavir

Ritonavir, even at low boosting doses (100 mg), induces the expression of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and uridine 5′‑diphospho‑glucuronosyltransferase (UGT) enzymes, primarily through activation of the pregnane X receptor (PXR) [1]. This broad induction profile complicates polypharmacy in HIV patients and can reduce exposure to co‑administered drugs that are substrates of these enzymes. In contrast, cobicistat (CAS 921465-88-5) does not demonstrate enzyme‑inducing effects on CYP450 isoforms, UGT enzymes, or P‑glycoprotein (P‑gp) at pharmacologically relevant concentrations [1]. Reduced PXR activation by cobicistat has been demonstrated experimentally, confirming a diminished impact on the expression of multiple drug‑metabolizing enzymes and transporters [2]. The practical consequence is that cobicistat‑boosted regimens exhibit a narrower and more predictable drug–drug interaction profile than ritonavir‑boosted regimens [3].

CYP induction drug-drug interaction pregnane X receptor

Renal Transporter MATE1 Inhibition: Mechanism Underlying Creatinine Elevation Distinguishes Cobicistat from Other Boosters

Cobicistat produces a well‑characterized, non‑pathological elevation in serum creatinine by inhibiting the multidrug and toxin extrusion transporter MATE1 in the renal proximal tubule, thereby reducing active tubular secretion of creatinine without affecting the glomerular filtration rate [1]. In a quantitative in vitro transport assay, cobicistat inhibited MATE1‑mediated creatinine transport with an IC₅₀ of 0.99 μM; this value is comparable to ritonavir and cimetidine for the same transporter [1]. However, the transporter inhibition profile of cobicistat is narrower than that of cimetidine, which inhibits OCT2, MATE1, and MATE2‑K non‑selectively, and distinct from dolutegravir, which preferentially inhibits OCT2 [1]. This specific MATE1‑centric mechanism, unaccompanied by OCT2 or MATE2‑K inhibition at clinically relevant concentrations, provides a defined pharmacological tool for dissecting renal transporter contributions in vitro [2].

MATE1 renal transporter serum creatinine

Aqueous Solubility Constraint: Cobicistat Procurement and Formulation Considerations vs. Structurally Related Analogs

Cobicistat (CAS 921465-88-5) in its free‑base form on silicon dioxide has an aqueous solubility of 0.1 mg/mL in water at 20 °C, classifying it as practically insoluble [1]. This low solubility, comparable to or slightly poorer than ritonavir free base, imposes specific formulation requirements: the marketed product (TYBOST) uses adsorption onto silicon dioxide to enhance dissolution, and laboratory stock solutions require organic solvents such as DMSO (≥100 mg/mL), ethanol (≥85–100 mg/mL), or specialized in vivo vehicles (e.g., 5% DMSO + 40% PEG 300 + ddH₂O, achieving 9 mg/mL) . The limited aqueous solubility is a critical parameter for assay development: researchers switching between cobicistat and more soluble CYP3A inhibitors such as ketoconazole (aqueous solubility ~0.02 mg/mL as free base, but often used as a salt with higher solubility in acidic media) must adjust solvent systems and validate compound precipitation under assay conditions . For procurement decisions, batches with validated solubility certificates and recommended solvent compatibility documentation are essential for reproducible pharmacology.

aqueous solubility formulation physicochemical property

CYP Isoform Selectivity Summary: Quantitative Profiling of Cobicistat Across Major Drug‑Metabolizing CYPs

A comprehensive in‑vitro panel using human liver microsomes and isoform‑selective probe substrates established the CYP inhibition fingerprint of cobicistat (CAS 921465-88-5) alongside ritonavir [1]. Both compounds are potent CYP3A4 inhibitors (IC₅₀ = 0.032 μM for cobicistat; 0.014 μM for ritonavir using midazolam 1′‑hydroxylation). Neither drug meaningfully inhibited CYP1A2 (IC₅₀ > 150 μM for both). CYP2B6, CYP2C9, CYP2C19, and CYP2D6 were inhibited by both drugs with IC₅₀ values exceeding 6 μM, representing at least a two‑order‑of‑magnitude selectivity window relative to CYP3A4 [1]. At therapeutically relevant unbound concentrations, cobicistat is not expected to inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2C19 [2]. This selectivity profile is meaningfully different from ketoconazole, which inhibits CYP3A4 (IC₅₀ ≈ 0.02–0.08 μM) but also inhibits CYP17A1 and CYP11B1 at low nanomolar concentrations, introducing steroidogenesis interference not observed with cobicistat [3].

CYP selectivity drug metabolism human liver microsomes

Best Research and Industrial Application Scenarios for N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-88-5)


Pharmacokinetic Boosting Studies in HIV Antiretroviral Drug Development Requiring an Antivirally Inert CYP3A4 Inhibitor

In preclinical and clinical pharmacokinetic enhancement protocols where the objective is to boost systemic exposure of a CYP3A4‑substrate antiretroviral (e.g., a novel HIV‑1 protease inhibitor or integrase inhibitor), cobicistat is the procurement choice over ritonavir. The defining evidence is the >2,000‑fold difference in HIV‑1 protease inhibitory activity: cobicistat IC₅₀ > 30 μM vs. ritonavir Ki ≈ 0.015 μM . This ensures that any observed antiviral effect in co‑administration studies is attributable solely to the partner drug, eliminating the confounding variable of the enhancer contributing to antiviral pressure and potential resistance selection [1]. Experimental protocols should use cobicistat at concentrations validated to achieve ≥90% CYP3A4 inhibition (0.5–5 μM in vitro; 150 mg orally in clinical studies) and include solubility‑compatible vehicle controls (DMSO ≤0.1% final; or PEG‑300‑based formulations for in vivo dosing) [2].

CYP3A4 Selectivity Profiling: Use as a Clean Pharmacological Probe to Dissect CYP3A vs. Non‑CYP3A Metabolic Pathways

For drug metabolism scientists conducting reaction phenotyping or CYP contribution analysis (e.g., using human liver microsomes or hepatocytes), cobicistat provides a cleaner CYP3A4 inhibitory probe than ketoconazole. Quantitative evidence demonstrates that cobicistat inhibits CYP3A4 with IC₅₀ = 0.032 μM while exhibiting IC₅₀ values exceeding 150 μM for CYP1A2, >6 μM for CYP2B6/CYP2C9/CYP2C19/CYP2D6, and—critically—no inhibition of CYP17A1 or CYP11B1 at CYP3A4‑saturating concentrations . In contrast, ketoconazole inhibits steroidogenic CYP17A1 and CYP11B1 at low nanomolar concentrations, introducing endocrine off‑target effects that confound data interpretation in systems expressing these enzymes [1]. The recommended experimental design uses cobicistat at 1–10 μM as a selective CYP3A4 inhibitor with concurrent use of isoform‑specific inhibitors for other CYPs, and mandates pre‑experimental solubility verification in the chosen buffer system given the compound's limited aqueous solubility (0.1 mg/mL) [2].

Renal Transporter Pharmacology: MATE1‑Selective Inhibition for Creatinine Transport Studies

Cobicistat is a validated pharmacological tool for studying MATE1‑mediated renal transport of creatinine (IC₅₀ = 0.99 μM) in cell‑based transporter assays . Unlike cimetidine, which non‑selectively inhibits OCT2, MATE1, and MATE2‑K, cobicistat exerts its predominant effect on MATE1 without meaningful inhibition of MATE2‑K or OCT2 at clinically relevant concentrations . This selectivity makes cobicistat the preferred probe when the experimental objective is to isolate the contribution of MATE1 to the renal tubular secretion of an investigational drug. Experimental protocols should use cobicistat at 1–10 μM in transporter‑expressing cell lines (e.g., MDCK or HEK293 cells overexpressing human MATE1), include ritonavir as a comparator MATE1 inhibitor, and confirm that observed creatinine transport inhibition does not reflect cytotoxicity (validated by parallel cell viability assays) [1].

Drug–Drug Interaction (DDI) Risk Screening: Evaluating CYP3A‑Mediated Interactions Without CYP Induction Confounders

In pharmaceutical industry DDI screening cascades, cobicistat is employed as a CYP3A4 perpetrator compound to assess whether an investigational new drug is a sensitive CYP3A substrate. The critical evidence supporting this application is that cobicistat, unlike ritonavir, does not induce CYP1A2, CYP2B6, CYP2C9, CYP2C19, or UGT enzymes through PXR activation . When ritonavir is used as the CYP3A4 inhibitor in DDI studies, the concurrent induction of non‑CYP3A clearance pathways can mask the true magnitude of CYP3A‑mediated interaction or produce misleading net‑effect data. Cobicistat avoids this confound, providing a more accurate readout of CYP3A4‑dependent clearance contribution [1]. The recommended experimental workflow employs cobicistat at a fixed concentration (1 μM hepatocyte incubation or 150 mg clinical dose), co‑incubated with the probe substrate, with LC‑MS/MS quantification of substrate depletion and metabolite formation. Researchers must note the MATE1‑mediated serum creatinine elevation as an expected pharmacodynamic effect in clinical studies, not indicative of renal impairment [2].

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.